NG,NG-Dimethylarginine-d6 Dihydrochloride
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Overview
Description
NG,NG-Dimethylarginine-d6 Dihydrochloride is a deuterium-labeled derivative of asymmetric-dimethylarginine dihydrochloride. This compound is primarily used in scientific research as a stable isotope for tracing and quantitation during drug development processes. The incorporation of deuterium, a stable heavy isotope of hydrogen, can significantly affect the pharmacokinetic and metabolic profiles of drugs .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of asymmetric-dimethylarginine-d6 (dihydrochloride) involves the deuteration of asymmetric-dimethylarginine dihydrochlorideThe reaction conditions often involve the use of deuterated reagents and solvents to ensure the incorporation of deuterium atoms .
Industrial Production Methods
Industrial production of asymmetric-dimethylarginine-d6 (dihydrochloride) follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure the purity and consistency of the final product. The compound is usually produced in solid form, with a purity of ≥98.0% .
Chemical Reactions Analysis
Types of Reactions
NG,NG-Dimethylarginine-d6 Dihydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can participate in substitution reactions where one or more atoms in the molecule are replaced by other atoms or groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The reaction conditions vary depending on the desired product and the specific reaction being carried out .
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation reactions may produce oxidized derivatives of asymmetric-dimethylarginine-d6 (dihydrochloride), while reduction reactions may yield reduced forms of the compound .
Scientific Research Applications
NG,NG-Dimethylarginine-d6 Dihydrochloride has a wide range of scientific research applications, including:
Chemistry: Used as a stable isotope for tracing and quantitation in various chemical reactions and processes.
Biology: Employed in studies involving metabolic pathways and enzyme activities.
Medicine: Utilized in pharmacokinetic and pharmacodynamic studies to understand the behavior of drugs in the body.
Industry: Applied in the development and testing of new pharmaceuticals and other chemical products.
Mechanism of Action
The mechanism of action of asymmetric-dimethylarginine-d6 (dihydrochloride) involves its role as a stable isotope. The incorporation of deuterium atoms can affect the compound’s interaction with molecular targets and pathways. This can influence the pharmacokinetic and metabolic profiles of drugs, making it a valuable tool in drug development and research .
Comparison with Similar Compounds
Similar Compounds
Asymmetric-dimethylarginine dihydrochloride: The non-deuterated form of the compound.
Symmetric-dimethylarginine: A similar compound with symmetric dimethylation of the arginine molecule.
Monomethylarginine: A compound with a single methyl group attached to the arginine molecule.
Uniqueness
NG,NG-Dimethylarginine-d6 Dihydrochloride is unique due to the incorporation of deuterium atoms, which provides distinct advantages in tracing and quantitation studies. The deuterium labeling allows for more accurate and sensitive detection in various analytical techniques, making it a valuable tool in scientific research .
Biological Activity
NG,NG-Dimethylarginine-d6 Dihydrochloride (often abbreviated as d6-ADMA) is a stable isotope-labeled analog of asymmetric dimethylarginine (ADMA), a naturally occurring amino acid derivative that plays a critical role in the regulation of nitric oxide (NO) synthesis. This compound is particularly significant in cardiovascular research due to its function as an endogenous inhibitor of nitric oxide synthase (NOS), impacting vascular health and disease states.
This article reviews the biological activity of this compound, focusing on its mechanisms, effects on endothelial function, and implications in various pathological conditions. Data tables and research findings from diverse sources will be presented to provide a comprehensive understanding of this compound.
This compound functions primarily by inhibiting nitric oxide synthase, which is responsible for converting L-arginine into nitric oxide. The inhibition of NOS leads to decreased NO production, which is crucial for maintaining vascular tone and health. Elevated levels of ADMA have been associated with endothelial dysfunction, hypertension, and increased cardiovascular risk.
Inhibition of Nitric Oxide Synthase
Studies have demonstrated that ADMA competes with L-arginine for binding to NOS, thereby reducing NO synthesis. The following table summarizes key findings from various studies regarding the effects of d6-ADMA on NOS activity:
Cardiovascular Implications
A significant body of research has linked elevated ADMA levels with various cardiovascular diseases. For instance, a study involving critically ill patients showed that increased ADMA concentrations correlated with higher mortality rates due to impaired endothelial function and reduced NO availability .
Diabetes and Endothelial Dysfunction
Hyperglycemia has been shown to upregulate ADMA levels through the downregulation of dimethylarginine-dimethylaminohydrolase (DDAH), the enzyme responsible for degrading ADMA. This relationship highlights the role of d6-ADMA in diabetes-related endothelial dysfunction, suggesting that management of ADMA levels could be crucial in diabetic patients .
Properties
IUPAC Name |
(2S)-2-amino-5-[[amino-[bis(trideuteriomethyl)amino]methylidene]amino]pentanoic acid;dihydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H18N4O2.2ClH/c1-12(2)8(10)11-5-3-4-6(9)7(13)14;;/h6H,3-5,9H2,1-2H3,(H2,10,11)(H,13,14);2*1H/t6-;;/m0../s1/i1D3,2D3;; |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SYLNVYJOPZWPJI-WTPXGJEESA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=NCCCC(C(=O)O)N)N.Cl.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])N(C(=NCCC[C@@H](C(=O)O)N)N)C([2H])([2H])[2H].Cl.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H20Cl2N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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